6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one is a complex organic compound with the chemical formula CHDO and a molecular weight of approximately 327.43 g/mol. This compound features a pyran ring substituted with various functional groups, making it of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound is classified under aromatic compounds and is notable for its structural complexity and potential biological activity.
The compound is also known by several synonyms, including 6-[4-(4-Methoxy-2,3,6-trimethylphenyl)-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one and others that reference its isotopic labeling. It is listed under the Chemical Abstracts Service number 1185236-53-6.
The synthesis of 6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one typically involves multi-step organic reactions. The synthetic route often includes:
Technical details regarding the exact reagents and conditions (such as temperature and solvent choice) are crucial for optimizing yield and purity but require access to specific laboratory protocols.
The molecular structure of 6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one can be represented using various notations:
C([2H])([2H])Oc1cc(C)c(\C=C\C(=C\C2=CC(=CC(=O)O2)C)\C)c(C)c1C
InChI=1S/C21H24O3/c1-13(9-18-10-14(2)11-21(22)24-18)7-8-19-15(3)12-20(23-6)17(5)16(19)4/h7-12H,1-6H3/b8-7+,13-9+/i6D3
The compound's molecular weight is approximately 327.43 g/mol. Its structure includes a pyran ring with methyl and methoxy substituents that contribute to its chemical properties and potential biological activity.
The compound may undergo several chemical reactions typical of organic compounds with similar functional groups:
Technical details regarding reaction conditions (e.g., temperature, solvents, catalysts) are essential for successful transformations.
The mechanism of action for 6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one may involve interactions at the molecular level with biological targets such as enzymes or receptors.
Potential processes include:
Data on specific interactions would require experimental studies such as binding assays or enzyme kinetics to elucidate its biological effects.
The physical properties of 6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-y]-4-methyl-2H-pyran-2-one include:
The chemical properties include:
Relevant data from studies on these properties would provide insights into handling and storage requirements.
The compound has potential applications in various scientific fields:
Research into its pharmacological effects could lead to new therapeutic agents or enhance understanding of existing drugs' mechanisms.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6